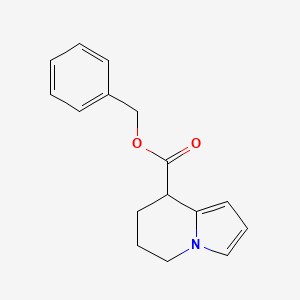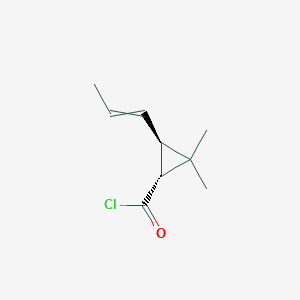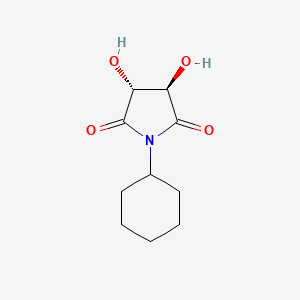phosphanium CAS No. 473721-94-7](/img/structure/B14250395.png)
Bis[2-(naphthalen-2-yl)ethyl](oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis2-(naphthalen-2-yl)ethylphosphanium is a chemical compound with the molecular formula C20H15OPThis compound is part of the organophosphorus family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis2-(naphthalen-2-yl)ethylphosphanium typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the addition of P-H to unsaturated compounds, followed by reduction of phosphine oxides . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure stability .
Industrial Production Methods
Industrial production of Bis2-(naphthalen-2-yl)ethylphosphanium involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps to remove any impurities and ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Bis2-(naphthalen-2-yl)ethylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to phosphines.
Substitution: The compound can participate in substitution reactions where the naphthyl groups are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or rhodium to facilitate the process .
Major Products
The major products formed from these reactions include various phosphine oxides, substituted phosphines, and other organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Bis2-(naphthalen-2-yl)ethylphosphanium has several scientific research applications:
Wirkmechanismus
The mechanism of action of Bis2-(naphthalen-2-yl)ethylphosphanium involves its interaction with molecular targets through its phosphine oxide group. This interaction can influence various biochemical pathways, including those involved in catalysis and protein aggregation . The compound’s ability to form stable complexes with metals makes it a valuable tool in catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(naphthalen-2-yl)phosphine: Similar structure but lacks the oxide group.
Bis(2-naphthyl)phosphine oxide: Another name for the same compound.
2-Naphthol: A precursor in the synthesis of naphthalene-based compounds
Uniqueness
Bis2-(naphthalen-2-yl)ethylphosphanium is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metals and its role in catalysis set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
473721-94-7 |
|---|---|
Molekularformel |
C24H22OP+ |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
bis(2-naphthalen-2-ylethyl)-oxophosphanium |
InChI |
InChI=1S/C24H22OP/c25-26(15-13-19-9-11-21-5-1-3-7-23(21)17-19)16-14-20-10-12-22-6-2-4-8-24(22)18-20/h1-12,17-18H,13-16H2/q+1 |
InChI-Schlüssel |
FPLDRQQLMYAWPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CC[P+](=O)CCC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)

![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)

![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)
![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)
![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)


